2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile typically involves the reaction of 6-(2-chlorophenyl)pyridazin-3-amine with a suitable thiol and acetonitrile under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridazinyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyridazine ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its antihypertensive and anti-inflammatory properties.
Pyridazine: Exhibits antimicrobial and anticancer activities.
What sets this compound apart is its unique combination of a chlorophenyl group and a thioacetonitrile moiety, which may contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-10-4-2-1-3-9(10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHVDOQUOOZDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.